molecular formula C25H29BrF2O7 B1213212 Halopredone acetate CAS No. 57781-14-3

Halopredone acetate

Cat. No.: B1213212
CAS No.: 57781-14-3
M. Wt: 559.4 g/mol
InChI Key: YCISZOVUHXIOFY-HKXOFBAYSA-N
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Description

Haloart is a synthetic compound known for its unique chemical structure and diverse applications in various fields. It is primarily used in the pharmaceutical industry due to its potent biological activities. The compound is characterized by the presence of halogen atoms, which contribute to its reactivity and stability.

Scientific Research Applications

Haloart has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for various synthetic transformations and as a building block for more complex molecules. In biology, Haloart is studied for its potential as an antimicrobial and antiviral agent. In medicine, it is explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, Haloart is used in the development of new drugs and in the study of biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haloart involves multiple steps, starting from the base compound 21-acetoxy-11alpha,17alpha-dihydroxy-pregn-4-ene-3,20-dione. The first step is the ketalization of this base compound to form an ethylenedioxy derivative. This derivative is then epoxidized using monoperphthalic acid to form an epoxide. The epoxide ring is subsequently opened with hydrogen fluoride to yield a fluoro derivative. Bromination of this fluoro derivative in dioxane produces a brominated compound, which is then reacted with methanesulfonyl chloride to form a mesyl ester. This mesyl ester undergoes acetylation with acetic anhydride to form a triacetoxy derivative. Further treatment with sodium acetate and bromine results in a mono unsaturated dibromo compound. This compound is then converted into a triene derivative using lithium carbonate and lithium bromide. The final steps involve the addition of bromine and hydroxyl groups, followed by epoxidation and ring opening with hydrogen fluoride .

Industrial Production Methods: Industrial production of Haloart follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Haloart undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of halogen atoms, which make the compound highly reactive.

Common Reagents and Conditions:

    Oxidation: Haloart can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of Haloart can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of halogen atoms with other functional groups. Common reagents include sodium iodide in acetone for halogen exchange and silver nitrate in ethanol for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Mechanism of Action

The mechanism of action of Haloart involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, Haloart may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators. It may also interact with cellular receptors to induce apoptosis in cancer cells. The precise molecular targets and pathways vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Haloart is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include halopredone acetate, halothane, and haloperidol. While these compounds share some structural features, such as the presence of halogen atoms, they differ in their specific functional groups and biological activities. For instance, this compound is primarily used as an anti-inflammatory agent, halothane as an anesthetic, and haloperidol as an antipsychotic. Haloart’s unique combination of properties makes it a versatile compound with diverse applications .

Properties

CAS No.

57781-14-3

Molecular Formula

C25H29BrF2O7

Molecular Weight

559.4 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H29BrF2O7/c1-12(29)34-11-21(33)24(35-13(2)30)6-5-14-15-7-18(27)16-8-19(31)17(26)9-23(16,4)25(15,28)20(32)10-22(14,24)3/h8-9,14-15,18,20,32H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1

InChI Key

YCISZOVUHXIOFY-HKXOFBAYSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)OC(=O)C

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C

57781-14-3

Synonyms

halopredone acetate
halopredone acetate, (6alpha,11beta)-isomer
THS 201
THS-201
Topicon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Halopredone acetate
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Halopredone acetate
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Halopredone acetate
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Halopredone acetate
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Halopredone acetate
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Halopredone acetate

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